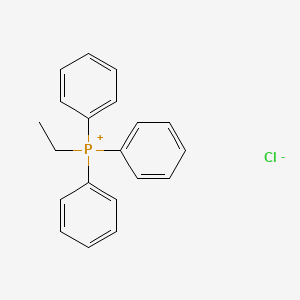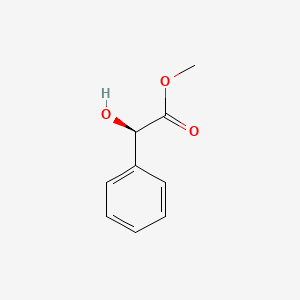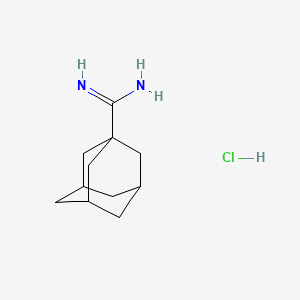
Adamantane-1-carboxamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-1-carboxamidine hydrochloride is an organic compound with the molecular formula C11H19ClN2 . It is a derivative of adamantane, the simplest carboxylic acid derivative of adamantane .
Synthesis Analysis
The synthesis of adamantane derivatives is a topic of ongoing research . The synthesis of adamantane itself is notable for its carboxylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular weight of 214.73 g/mol . It has a complex structure that includes a combination of carbon, hydrogen, nitrogen, and chlorine atoms .Chemical Reactions Analysis
Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.73 g/mol. It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Characterization
Synthesis of 1-Adamantanecarboxamides : A series of 1-adamantanecarboxamides were synthesized, yielding compounds with high affinity and selectivity for 5-HT2 receptors. One such compound, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate, showed potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).
Crystal Structure Prediction : The crystal structures of substituted adamantane hydrochloride salts, including tri- and tetra-amides and amine hydrochlorides, were studied, revealing insights into their H-bonded assembly and crystallization properties (Boldog et al., 2019).
Antiviral Activity
- Influenza A Virus Inhibition : Adamantanes like amantadine and rimantadine are known to inhibit viral replication by blocking the M2 proton channel of influenza A viruses. Studies on the antiviral activity of M2-S31N channel blockers, including adamantane derivatives, have shown promising results against drug-resistant influenza A strains (Ma et al., 2016).
Medicinal Chemistry
- Use in Medicinal Chemistry : Adamantane derivatives, including adamantane-1-carboxamidine hydrochloride, have been extensively utilized in medicinal chemistry for their diverse pharmacological properties. These compounds have found applications in systemic and topical therapies due to their potent bioactivity (Lamoureux & Artavia, 2010).
Pharmacological Profile
- Treatment of Neurodegenerative Diseases : Adamantane derivatives have been studied for their potential in treating neurodegenerative diseases. Compounds like amantadine and memantine are used in the treatment of dementia, Alzheimer's, and Parkinson's diseases, highlighting the significance of adamantane-based scaffolds in pharmacology (Dembitsky et al., 2020).
Mechanism of Action
Target of Action
Adamantane-1-carboxamidine hydrochloride is a unique chemical compound with a complex structure . .
Biochemical Pathways
It’s worth noting that adamantane derivatives have been extensively studied for their potential applications in various fields .
Result of Action
It’s known that adamantane derivatives have been used in the treatment of various conditions.
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds .
Safety and Hazards
Future Directions
Adamantane is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Properties
IUPAC Name |
adamantane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNFQKIOKKMCIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369407 |
Source


|
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50417-14-6 |
Source


|
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
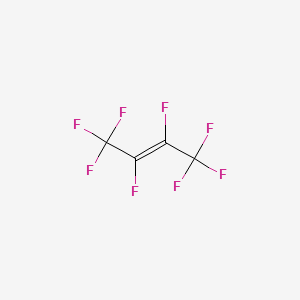
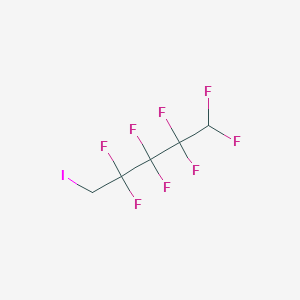
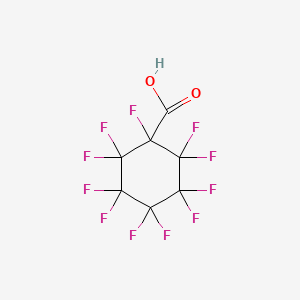
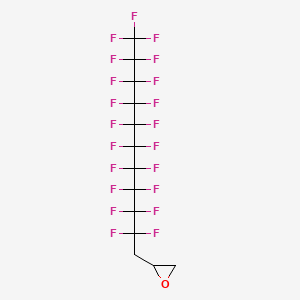
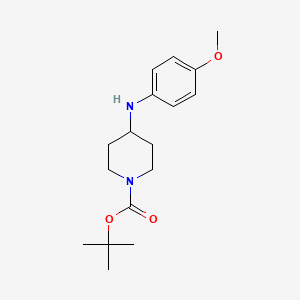
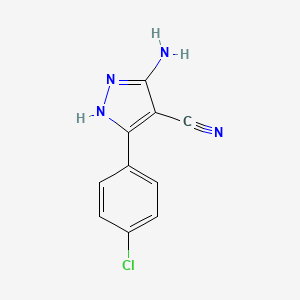

![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)




